Sozoiodolic acid
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Overview
Description
Sozoiodolic acid is a sulfonic acid derivative and an organosulfur compound.
Scientific Research Applications
Synthetic Triterpenoids Derived from Oleanolic Acid
Sozoiodolic acid, a derivative of oleanolic acid, is part of the synthetic oleanane triterpenoids (SO) group. These compounds, including 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (“CDDO”), are potent anti-inflammatory agents. They are effective in blocking the synthesis of inducible nitric oxide synthase (iNOS) in activated macrophages. Their applications span various organ systems and animal models, demonstrating significant biological activities. Currently, clinical investigations of these compounds are underway (Sporn et al., 2011).
Antioxidant Activities in Plant Responses
In plant biology, sozoiodolic acid derivatives play a role in stress responses. Nitric oxide (NO) has been implicated in the abscisic acid-induced activities of antioxidant enzymes in plants like Stylosanthes guianensis. Studies show that NO is involved in the stimulation of antioxidant enzyme activities, potentially hinting at a broader role of sozoiodolic acid derivatives in plant stress physiology (Zhou et al., 2005).
Impact on Soil and Crop Productivity
Research on sod-podzolic soil and crop productivity highlights the influence of various compounds, potentially including sozoiodolic acid derivatives. The study of multipurpose compost application and its effects on soil properties and crop productivity in reclaimed agricultural landscapes provides insights into how these compounds might affect agrochemical indicators and enhance crop yield (Rublyuk et al., 2021).
Proteomic Analysis and Drug Development
In drug development, the synthetic derivatives of oleanolic acid, such as CDDO and its variants, have been a focus of proteomic analysis to determine their protein binding partners and mechanisms of action. This research aids in understanding their multifunctional nature and their potential use in treating diseases related to inflammation and oxidative stress (Yore et al., 2011).
Thiol-Selective Reagents in Biological Research
The development of thiol-selective reagents, such as heteroaromatic alkylsulfone, demonstrates another application area. These reagents react with reduced protein thiols, which is crucial in proteomics workflows and redox investigations. Sozoiodolic acid derivatives could potentially offer similar selective and reactive properties for biological applications (Chen et al., 2017).
properties
CAS RN |
554-71-2 |
---|---|
Molecular Formula |
C6H4I2O4S |
Molecular Weight |
425.97 g/mol |
IUPAC Name |
4-hydroxy-3,5-diiodobenzenesulfonic acid |
InChI |
InChI=1S/C6H4I2O4S/c7-4-1-3(13(10,11)12)2-5(8)6(4)9/h1-2,9H,(H,10,11,12) |
InChI Key |
WUFWNWSUSBGBSH-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1I)O)I)S(=O)(=O)O |
Canonical SMILES |
C1=C(C=C(C(=C1I)O)I)S(=O)(=O)O |
Other CAS RN |
554-71-2 49558-23-8 515-44-6 |
Related CAS |
49558-23-8 (unspecified hydrochloride salt) |
synonyms |
Dijozol Optojod sozoiodolic acid sozoiodolic acid, sodium salt |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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